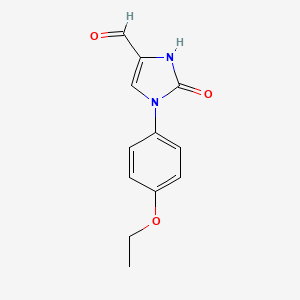
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is an organic compound that features an imidazole ring substituted with an ethoxyphenyl group and a formyl group
准备方法
The synthesis of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with glycine to form an intermediate, which is then cyclized to produce the imidazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as recrystallization and chromatography for purification.
化学反应分析
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
科学研究应用
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.
相似化合物的比较
1-(4-Ethoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde: Contains a chlorine substituent, which can significantly alter its chemical properties and interactions with biological targets.
1-(4-Nitrophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde:
These comparisons highlight the unique properties of this compound, particularly its balance of electronic and steric effects due to the ethoxy group, which can influence its chemical behavior and biological interactions.
属性
CAS 编号 |
64559-50-8 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-2-oxo-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11-5-3-10(4-6-11)14-7-9(8-15)13-12(14)16/h3-8H,2H2,1H3,(H,13,16) |
InChI 键 |
AVXJLVMDGCHBPP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C=C(NC2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

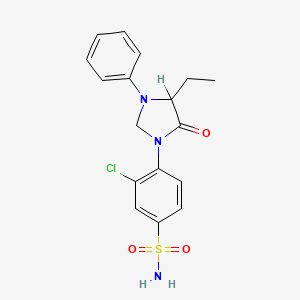
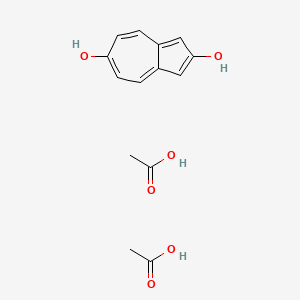
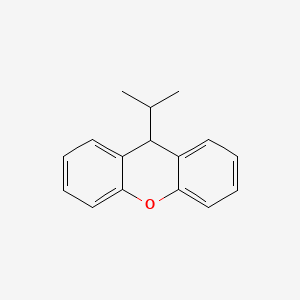

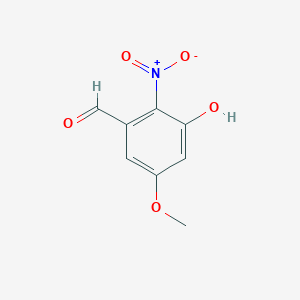

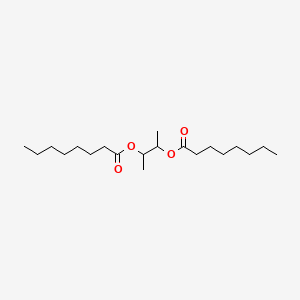
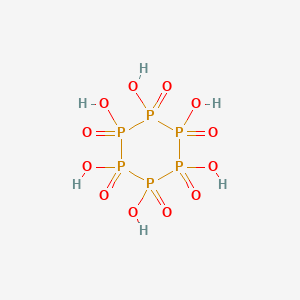
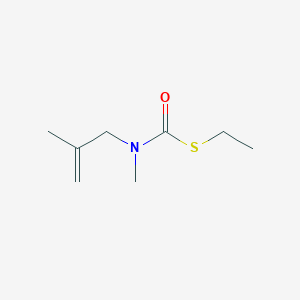
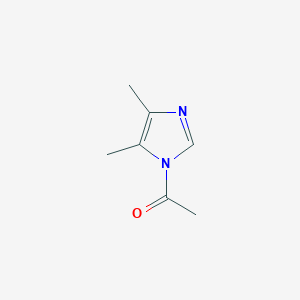
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
